2-Ethenyl-4-fluoro-1-methoxybenzene
Description
Contextual Significance in Contemporary Organic Chemistry
In the realm of contemporary organic chemistry, the strategic functionalization of aromatic rings is paramount for the construction of novel molecules with desired properties. 2-Ethenyl-4-fluoro-1-methoxybenzene serves as a versatile scaffold, offering multiple reactive sites for chemical modification. The vinyl (ethenyl) group can participate in a wide array of reactions, including polymerization, hydrogenation, and various addition reactions. The fluorine and methoxy (B1213986) substituents, on the other hand, modulate the electronic properties of the benzene (B151609) ring, influencing its reactivity in electrophilic aromatic substitution reactions.
While specific, in-depth research focused solely on this compound is limited, its utility is implied by its commercial availability as a building block for the synthesis of pharmaceuticals and agrochemicals. The presence of the fluorinated methoxybenzene motif is significant in medicinal chemistry, a field that constantly seeks new molecular entities for drug discovery. nih.gov
Importance in Fluorinated Building Block Development
The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. pageplace.de Fluorine's high electronegativity and relatively small size can lead to improved metabolic stability, increased binding affinity to biological targets, and altered physicochemical properties such as lipophilicity. pageplace.de As a fluorinated building block, this compound provides a readily available source for introducing a fluorinated phenyl group into a target molecule.
The development of fluorinated polymers is another area where such building blocks are crucial. These polymers are known for their thermal stability, chemical resistance, and unique surface properties. nih.govnih.govsigmaaldrich.com Fluorinated styrene (B11656) derivatives, a class to which this compound belongs, are used in the synthesis of copolymers with specialized applications, including antifouling coatings. fluorine1.rufluorine1.runih.gov Research into the synthesis and polymerization of various fluorinated styrenes highlights the ongoing interest in creating new materials with tailored properties. rsc.org
Overview of Research Trajectories for Aryl Ethenyl Ethers
Aryl ethenyl ethers, also known as aryl vinyl ethers, represent a class of compounds that are valuable in organic synthesis. Research in this area has focused on developing efficient synthetic methods and exploring their applications in various chemical transformations. While not a direct aryl ethenyl ether, the vinylbenzene structure of this compound shares reactivity patterns with this class.
Recent advancements in the synthesis of aryl vinyl ethers have moved towards milder and more efficient catalytic systems. Traditional methods often required harsh conditions, limiting their applicability to sensitive substrates. Modern approaches, however, utilize transition metal catalysis, such as copper-catalyzed cross-coupling reactions, to achieve the desired transformations under more benign conditions.
The reactivity of the vinyl group in these compounds makes them useful in cycloaddition reactions and as precursors for a variety of functional groups. The development of new catalytic systems for the functionalization of vinyl groups continues to be an active area of research, expanding the synthetic utility of compounds like this compound.
Detailed Research Findings
While comprehensive research articles dedicated exclusively to this compound are not abundant in the public domain, its role as a synthetic intermediate can be inferred from its inclusion in chemical supplier databases and its relationship to more extensively studied analogous compounds. For instance, a common synthetic route to such vinylarenes involves the Wittig reaction or Heck coupling of a corresponding benzaldehyde (B42025) or aryl halide. A general synthesis for 1-ethenyl-2-fluoro-4-methoxybenzene (B1448845) involves the reaction of 2-fluoro-4-methoxybenzene with ethylene (B1197577) in the presence of a strong acid catalyst like aluminum chloride.
Derivatives of this compound are being explored for their potential biological activities. Studies have suggested that analogues may exhibit anticancer properties by inducing apoptosis in various cancer cell lines and may also possess anti-inflammatory effects. These findings underscore the importance of this compound as a scaffold for the development of new therapeutic agents.
Below are interactive data tables summarizing the key information about this compound and related compounds.
Table 1: Compound Profile
| Property | Value |
|---|---|
| Compound Name | This compound |
| Alternative Name | 1-Ethenyl-2-fluoro-4-methoxybenzene |
| CAS Number | 1709852-29-8 |
| Molecular Formula | C₉H₉FO |
| Molecular Weight | 152.17 g/mol |
| Primary Application | Synthetic Building Block |
Table 2: Mentioned Compounds
| Compound Name | CAS Number |
|---|---|
| This compound | 1709852-29-8 |
| 2-Fluoro-4-methoxybenzene | 451-80-9 |
| Ethylene | 74-85-1 |
Structure
3D Structure
Properties
IUPAC Name |
2-ethenyl-4-fluoro-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-3-7-6-8(10)4-5-9(7)11-2/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZQVZIPVBOLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Ethenyl 4 Fluoro 1 Methoxybenzene
Precursor Synthesis and Functionalization Pathways
The journey to 2-ethenyl-4-fluoro-1-methoxybenzene begins with the synthesis of appropriately substituted precursors. This foundational stage is critical for establishing the correct arrangement of the fluoro and methoxy (B1213986) groups on the aromatic ring.
Synthesis of Fluorinated Methoxybenzaldehyde Intermediates
A crucial intermediate in the synthesis of the target molecule is 2-fluoro-4-methoxybenzaldehyde. One common route to this intermediate starts from 3-fluorophenol. The synthesis involves the alkylation of 3-fluorophenol, followed by bromination and subsequent functional group manipulations to introduce the aldehyde and methoxy moieties. The hydroxy group of a fluorinated hydroxybenzaldehyde can be methylated using reagents like dimethyl sulfate (B86663) or methyl iodide under basic conditions to yield the corresponding methoxybenzaldehyde.
Strategic Introduction of Halogen and Methoxy Substituents
The strategic placement of halogen and methoxy groups on the benzene (B151609) ring is a cornerstone of the synthetic approach. For instance, the synthesis of 2-bromo-4-fluoroanisole (B1266214) can be achieved through the methylation of 2-bromo-4-fluorophenol. Chinese patent CN101121647A describes a method for preparing p-fluoroanisole from p-bromofluorobenzene or p-chlorofluorobenzene in the presence of a metal oxide catalyst. google.com This highlights the industrial relevance of methodologies for introducing methoxy groups onto halogenated fluorobenzenes. The resulting halo-fluoro-methoxybenzene can then serve as a versatile precursor for introducing the ethenyl group via various cross-coupling reactions.
Formation of the Ethenyl Moiety
With the fluorinated and methoxylated aromatic core in hand, the next critical phase is the construction of the ethenyl (vinyl) group. Several powerful synthetic methods are employed for this transformation, each with its own advantages.
Olefination Reactions: Wittig, Horner-Wadsworth-Emmons, and Peterson Methodologies
Olefination reactions are a primary means of converting carbonyl compounds, such as the previously synthesized 2-fluoro-4-methoxybenzaldehyde, into alkenes.
The Wittig reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone, forming an alkene. wikipedia.orglibretexts.org This reaction is a reliable method for introducing a carbon-carbon double bond with a high degree of control over its location. libretexts.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgnrochemistry.com This method is particularly noted for its tendency to produce (E)-alkenes with high stereoselectivity. wikipedia.orgorganic-chemistry.org The HWE reaction is often favored due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. organic-chemistry.org
The Peterson olefination offers another alternative, using α-silylcarbanions to react with carbonyl compounds. organic-chemistry.orgwikipedia.orgorganicchemistrydata.org A key feature of the Peterson olefination is the ability to control the stereochemistry of the resulting alkene by choosing either acidic or basic elimination conditions for the intermediate β-hydroxysilane. wikipedia.orglscollege.ac.in
Interactive Table: Comparison of Olefination Reactions
| Reaction | Reagent | Key Features | Predominant Stereochemistry |
| Wittig Reaction | Phosphonium ylide | Forms C=C bond, widely applicable. wikipedia.orglibretexts.org | (Z)-alkene with unstabilized ylides. organic-chemistry.org |
| Horner-Wadsworth-Emmons | Phosphonate carbanion | High (E)-selectivity, water-soluble byproduct. wikipedia.orgorganic-chemistry.org | (E)-alkene. wikipedia.org |
| Peterson Olefination | α-Silylcarbanion | Stereochemical control via reaction conditions. wikipedia.orglscollege.ac.in | (E) or (Z) depending on workup. wikipedia.org |
Palladium-Catalyzed Cross-Coupling Approaches (e.g., Heck Reaction)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Heck reaction , specifically, involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. mdpi.comnih.gov This method can be used to introduce the ethenyl group onto the fluorinated methoxybenzene ring system. For instance, a bromo- or iodo-substituted 4-fluoro-1-methoxybenzene can be coupled with an ethenylating agent like ethylene (B1197577) or a vinyl organometallic reagent. The efficiency and functional group tolerance of palladium-catalyzed reactions make them highly attractive for complex molecule synthesis. nih.govrsc.org
Utility of Monofluorovinyl Tosylates as Building Blocks
A more recent and specialized approach involves the use of monofluorovinyl tosylates as building blocks. acs.orgnih.gov These reagents can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, with arylboronic acids. acs.orgnih.gov This method provides a direct way to introduce a monofluorovinyl group onto an aromatic ring, offering high stereoselectivity in the formation of 2-aryl-1-fluoroethene derivatives. acs.org The use of tosylates as leaving groups is a well-established strategy in organic synthesis. masterorganicchemistry.com
Regioselective Fluorination Techniques
The precise introduction of a fluorine atom at the C4 position of the 2-ethenyl-1-methoxybenzene core is a critical step in the synthesis of the target molecule. Both electrophilic and nucleophilic fluorination methods offer potential pathways, each with distinct mechanisms and reagent requirements.
Electrophilic Fluorination with N-Fluorosulfonimides (e.g., Selectfluor®)
Electrophilic fluorination is a powerful tool for the direct introduction of fluorine onto electron-rich aromatic rings. Reagents such as N-fluorosulfonimides, with Selectfluor® (F-TEDA-BF4) being a prominent example, are widely used due to their stability and reactivity. nih.govjuniperpublishers.com The methoxy group at C1 and the ethenyl group at C2 of a precursor like 2-vinylanisole (B1582427) both act as activating groups, directing electrophilic substitution to the ortho and para positions. The regiochemical outcome of the fluorination is therefore highly dependent on the steric and electronic influences of these substituents.
In the case of 2-vinylanisole, the para-position (C4) is sterically accessible and electronically activated, making it a favorable site for electrophilic attack. The reaction mechanism is believed to proceed through a polar two-electron process, rather than a single-electron transfer, involving an oxygen-stabilized carbenium species. bme.hu
Table 1: Electrophilic Fluorinating Agents
| Reagent Name | Chemical Name | Key Features |
| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | User-friendly, stable, and versatile electrophilic fluorinating agent. nih.gov |
| N-Fluorodibenzenesulfonimide (NFSI) | N-Fluorobenzenesulfonimide | A mild and stable crystalline solid used for both fluorination and amination. acs.orgorganic-chemistry.org |
Research on the direct fluorination of styrenes has shown that reagents like N-fluorobenzenesulfonimide (NFSI) in the presence of a ruthenium catalyst can achieve regioselective monofluorination. rsc.org While a direct example for 2-vinylanisole leading to the target molecule is not extensively documented in readily available literature, the principles of electrophilic aromatic substitution strongly suggest that direct fluorination of 2-vinylanisole with an electrophilic fluorine source like Selectfluor® would likely yield the desired this compound, potentially alongside other isomers. The reaction conditions, including the choice of solvent and temperature, would be crucial in optimizing the regioselectivity for the C4 position. rsc.org
Nucleophilic Fluorination Approaches (e.g., DAST)
Nucleophilic fluorination offers an alternative strategy, particularly when starting from a precursor bearing a hydroxyl group that can be displaced by fluoride (B91410). A plausible synthetic route would involve the preparation of 2-ethenyl-4-methoxyphenol (B6155294), which could then undergo deoxyfluorination. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this transformation. organic-chemistry.orgnih.gov
The mechanism of DAST-mediated deoxyfluorination of phenols involves the initial formation of a fluorosulfite intermediate, which then undergoes nucleophilic attack by fluoride, leading to the displacement of the hydroxyl group. The reaction conditions are typically mild, but the thermal stability of DAST needs to be considered. acsgcipr.org
While direct fluorination of catechols using nucleophilic methods has been reported, the selective monofluorination of a substituted hydroquinone (B1673460) derivative like 2-ethenyl-4-methoxyphenol would require careful optimization to avoid side reactions and ensure regioselectivity. nih.gov The presence of the vinyl group might also influence the reaction outcome.
Catalytic Systems in this compound Synthesis
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. Both transition metal catalysis and organocatalysis offer powerful tools for the construction of the target molecule.
Transition Metal Catalysis (e.g., Palladium, Copper)
Palladium-catalyzed cross-coupling reactions provide a versatile platform for the synthesis of this compound. A key strategy would involve the coupling of a suitably functionalized benzene ring with a vinyl or fluoro-containing partner.
For instance, a Suzuki-Miyaura coupling could be employed by reacting 4-fluoro-1-methoxy-2-bromobenzene with a vinylboronic acid derivative. Alternatively, a Stille coupling with a vinylstannane or a Heck reaction with ethylene could also be envisioned. The success of these reactions hinges on the choice of the palladium catalyst, ligands, and reaction conditions to ensure efficient coupling and prevent side reactions. researchgate.netnih.govnih.gov
Another powerful approach is the palladium-catalyzed fluorination of aryl triflates. acs.orgacsgcipr.orgmit.eduresearchgate.netnih.gov A potential precursor, 2-ethenyl-4-methoxyphenyl triflate, could be subjected to fluorination using a fluoride source in the presence of a suitable palladium catalyst and ligand. The mechanism of this transformation is complex and can involve a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle, with the reductive elimination of the C-F bond being a critical and often challenging step. acsgcipr.orgmit.edu The choice of a sterically hindered biarylphosphine ligand is often crucial for facilitating this step. acsgcipr.org
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Fluoride Synthesis
| Reaction Type | Coupling Partners | Catalyst System (Example) |
| Suzuki-Miyaura | Aryl halide/triflate + Boronic acid/ester | Pd(OAc)2 / SPhos |
| Stille | Aryl halide/triflate + Organostannane | Pd(PPh3)4 |
| Heck | Aryl halide/triflate + Alkene | Pd(OAc)2 / P(o-tol)3 |
| Buchwald-Hartwig | Aryl halide/triflate + Fluoride source | [(cinnamyl)PdCl]2 / t-BuBrettPhos |
Copper-catalyzed reactions have also emerged as a valuable tool for C-F bond formation. Copper-catalyzed C-H fluorination of electron-rich arenes presents a direct method for introducing fluorine. researchgate.netnih.gov Given the electron-rich nature of the 2-vinylanisole system, a copper-catalyzed approach could potentially achieve regioselective fluorination at the C4 position. These reactions often utilize directing groups to control the site of fluorination. mit.edu
Furthermore, the Chan-Lam coupling reaction, which involves the copper-catalyzed cross-coupling of arylboronic acids with O- or N-nucleophiles, could be adapted for the synthesis of aryl fluorides, although this is less common than its application in C-O and C-N bond formation. organic-chemistry.orgwikipedia.orgnih.govrsc.org Copper(II) fluoride has been shown to be an effective promoter in some Chan-Lam couplings. bme.hu
Organocatalysis in Aryl Fluoride Synthesis
Organocatalysis has gained significant traction as a metal-free approach to asymmetric synthesis. researchgate.net In the context of synthesizing fluorinated molecules, organocatalysis has been successfully applied to the enantioselective α-fluorination of aldehydes and ketones. princeton.eduresearchgate.netnih.gov These reactions typically utilize chiral amines or cinchona alkaloids as catalysts to activate the substrate towards electrophilic attack by a fluorine source like NFSI.
While the direct application of organocatalysis to the regioselective fluorination of an unactivated aromatic ring like in 2-vinylanisole is less established, the field is rapidly evolving. nih.govku.ac.ae It is conceivable that novel organocatalytic systems could be developed to activate the aromatic ring towards selective fluorination. For instance, the formation of a transient chiral iminium ion from a precursor aldehyde could direct the enantioselective fluorination of a vinylarene. princeton.edu The development of such methods would offer a more environmentally benign and potentially enantioselective route to this compound and its derivatives. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Analysis
NMR spectroscopy is an indispensable tool for determining the precise structure of 2-ethenyl-4-fluoro-1-methoxybenzene. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can map out the carbon-hydrogen framework and pinpoint the exact locations of the fluorine, methoxy (B1213986), and ethenyl substituents on the benzene (B151609) ring.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F NMR) for Regioselectivity and Conformational Studies
A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is crucial for unambiguously confirming the regioselectivity of the compound. Each nucleus provides a unique piece of the structural puzzle.
¹H NMR: The proton NMR spectrum reveals the chemical environment of all hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons, the vinyl protons of the ethenyl group, and the methyl protons of the methoxy group. The splitting patterns (multiplicity) and coupling constants (J-values) of the aromatic signals are particularly informative for confirming the 1, 2, 4-substitution pattern on the benzene ring.
¹³C NMR: The carbon-13 NMR spectrum shows signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom, helping to confirm their positions. The presence of signals corresponding to the vinyl carbons and the methoxy carbon provides further structural validation.
¹⁹F NMR: As fluorine has a spin-1/2 nucleus (¹⁹F) and is 100% naturally abundant, ¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds. The ¹⁹F NMR spectrum for this molecule would show a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring with adjacent electron-donating and electron-withdrawing groups. The coupling of the fluorine atom to nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides definitive proof of its location at the C-4 position.
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
| ¹H | ~6.8-7.2 | Multiplet | Aromatic Protons |
| ¹H | ~5.2-6.7 | Multiplet | Ethenyl (Vinyl) Protons |
| ¹H | ~3.8 | Singlet | Methoxy Protons |
| ¹³C | ~150-160 (d, ¹JCF) | Doublet | C4 (C-F) |
| ¹³C | ~145-155 | Singlet | C1 (C-OCH₃) |
| ¹³C | ~110-135 | Multiple Signals | Aromatic & Ethenyl Carbons |
| ¹³C | ~55-60 | Singlet | Methoxy Carbon |
| ¹⁹F | ~ -110 to -120 | Multiplet | Ar-F |
Note: The table above presents predicted values based on typical ranges for similar structural motifs. Actual experimental values are required for definitive assignment.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity
While 1D NMR provides information about individual nuclei, 2D NMR experiments reveal how these nuclei are connected, which is essential for assembling the complete molecular structure. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons and between the protons within the ethenyl group, confirming their connectivity.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that shows correlations between protons and carbons over longer ranges (typically two or three bonds). youtube.com This is critical for identifying quaternary (non-protonated) carbons and for piecing together different molecular fragments. For instance, HMBC would show a correlation between the methoxy protons and the C-1 aromatic carbon, and between the ethenyl protons and the C-2 aromatic carbon, confirming the placement of these substituent groups.
Through-Space Spin-Spin Coupling Analysis (e.g., ¹H-¹⁹F, ¹³C-¹⁹F)
In addition to through-bond coupling, spin-spin coupling can occur through space if two nuclei are close to each other, a phenomenon detectable via Nuclear Overhauser Effect (NOE) experiments or by observing through-space J-coupling. anu.edu.auresearchgate.net For this compound, ¹H-¹⁹F through-space couplings could be observed between the fluorine atom at C-4 and the ethenyl proton at C-2 if the molecule adopts a conformation where these groups are in close proximity. Analysis of these couplings can provide valuable insights into the preferred conformation and spatial arrangement of the substituents around the benzene ring. nih.gov
Vibrational Spectroscopy for Molecular Structure and Dynamics
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb at characteristic frequencies. For this compound, the FT-IR spectrum would be expected to show key absorption bands corresponding to:
Aromatic C-H stretching: Typically found around 3000-3100 cm⁻¹.
Aliphatic C-H stretching: From the methoxy group, usually in the 2850-2960 cm⁻¹ region.
C=C stretching: From the aromatic ring and the ethenyl group, in the 1450-1650 cm⁻¹ range.
C-O stretching: The aryl-alkyl ether linkage of the methoxy group would produce a strong band around 1250 cm⁻¹.
C-F stretching: A strong absorption band characteristic of the carbon-fluorine bond is expected in the 1000-1300 cm⁻¹ region.
The presence and exact position of these bands help to confirm the presence of all the key functional groups within the molecule.
Raman Spectroscopy
Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially useful for observing the C=C stretching vibrations of the vinyl group and the benzene ring, which often produce strong Raman signals. The combination of FT-IR and Raman spectra provides a more complete vibrational analysis of the molecule. Theoretical studies on similar molecules like 2,4-difluoro-1-methoxybenzene have utilized these techniques to compare experimental data with computed frequencies, aiding in the precise assignment of vibrational modes.
Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophores
The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is primarily determined by the electronic transitions within the substituted benzene ring and the conjugated system formed by the ethenyl (vinyl) group. The methoxy (-OCH₃) and fluoro (-F) substituents, along with the ethenyl (-CH=CH₂) group, influence the position and intensity of the absorption bands.
The core chromophore is the benzene ring, which typically exhibits two main absorption bands: the E₂-band (around 204 nm) and the B-band (around 256 nm). Substitution on the benzene ring affects these bands. The methoxy group, an auxochrome, causes a bathochromic (red) shift of the primary and secondary absorption bands due to the resonance interaction of the oxygen's lone pair with the π-system of the ring. The ethenyl group extends the conjugation, leading to a significant red shift, particularly of the primary absorption band, moving it to longer wavelengths and increasing its intensity. The fluorine atom generally has a smaller effect on the spectrum.
Based on these related structures, this compound is expected to display strong absorption in the UV region. The combination of the methoxy and ethenyl groups in conjugation with the benzene ring will likely result in a primary absorption band (π-π* transition) at a wavelength significantly longer than that of benzene.
Table 1: Expected UV-Vis Absorption Data for this compound and Related Compounds
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Type |
| Anisole (B1667542) | Methanol (B129727) | ~325 | Not Specified | n-π |
| 4-Vinylanisole | Cyclohexane | 220 | 7800 | π-π |
| This compound | Not Specified | Expected > 220 | Not Specified | π-π* and n-π* |
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For this compound (C₉H₉FO), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (152.17 g/mol ).
The fragmentation of the molecular ion is influenced by the stability of the resulting fragment ions and neutral species. chemguide.co.uklibretexts.org The presence of the aromatic ring, the methoxy group, the ethenyl group, and the fluorine atom will direct the fragmentation pathways.
Common fragmentation patterns for this molecule would likely include:
Loss of a methyl radical (•CH₃): This is a characteristic fragmentation of methoxy-substituted aromatic compounds, resulting in a stable oxonium ion. This would produce a fragment at m/z 137.
Loss of a formyl radical (•CHO): Cleavage of the C-O bond of the methoxy group and rearrangement can lead to the loss of a formyl radical, yielding a fragment at m/z 123.
Loss of ethene (C₂H₄): Cleavage of the bond connecting the vinyl group to the ring could result in the loss of a neutral ethene molecule, though less common as a primary fragmentation.
Formation of a tropylium (B1234903) ion: Rearrangement of the benzyllic-type cation can lead to the formation of a stable tropylium ion.
The mass spectrum of the related compound 4-fluoroanisole (B119533) shows a prominent molecular ion peak at m/z 126, with major fragments at m/z 111 (loss of •CH₃) and m/z 83 (loss of •CH₃ and CO). nih.gov The mass spectrum of 4-methoxystyrene (B147599) (M⁺ at m/z 134) shows significant peaks at m/z 119 (loss of •CH₃) and m/z 91. nih.gov
Based on these patterns, a predicted fragmentation for this compound is outlined below.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Neutral Loss |
| 152 | [C₉H₉FO]⁺ | (Molecular Ion) |
| 137 | [C₈H₆FO]⁺ | •CH₃ |
| 124 | [C₈H₉F]⁺ | CO |
| 109 | [C₇H₆F]⁺ | CO, •CH₃ |
X-ray Crystallography for Solid-State Structural Validation of Derivatives
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. This technique is particularly valuable for confirming the connectivity and stereochemistry of novel compounds or their derivatives. While there are no published crystal structures for this compound itself, the analysis of its derivatives would yield precise information on bond lengths, bond angles, and intermolecular interactions.
For a crystalline derivative of this compound, X-ray diffraction analysis would determine its crystal system, space group, and unit cell dimensions. This data provides a fundamental description of the crystal lattice. For example, in the structural analysis of other complex heterocyclic compounds, such as a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, the crystal system was identified as triclinic with a P-1 space group. mdpi.com Another example shows a compound crystallizing in the monoclinic crystal system with a P2₁ space group. mdpi.com
Should a suitable crystalline derivative of this compound be synthesized, the expected output from an X-ray crystallographic study would be a set of data similar to that presented in the table below. This data would unambiguously confirm the substitution pattern on the benzene ring and the conformation of the ethenyl and methoxy groups.
Table 3: Hypothetical X-ray Crystallography Data for a Derivative of this compound
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 98.54 |
| γ (°) | 90 |
| Volume (ų) | 1337.5 |
| Z (molecules/unit cell) | 4 |
Chemical Reactivity and Transformation Pathways of 2 Ethenyl 4 Fluoro 1 Methoxybenzene
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution (EAS) is a characteristic class of reactions for benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.orgyoutube.com The reaction proceeds via a two-step mechanism, initiated by the attack of the electron-rich π system of the benzene ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or benzenium ion. libretexts.orgleah4sci.com Aromaticity is then restored by the loss of a proton from the carbon atom bearing the new substituent. libretexts.org The rate and orientation of this substitution are profoundly influenced by the substituents already present on the ring. leah4sci.com
Nitration and Halogenation Patterns
Nitration and halogenation are archetypal examples of electrophilic aromatic substitution. Nitration is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). Halogenation with bromine (Br₂) or chlorine (Cl₂) requires a Lewis acid catalyst, such as FeBr₃ or FeCl₃, to polarize the halogen molecule and generate a potent electrophile. youtube.com
For 2-ethenyl-4-fluoro-1-methoxybenzene, the introduction of an electrophile (E⁺), such as a nitro group (NO₂) or a halogen atom (Br, Cl), will occur at the positions most activated by the existing substituents. The potential products of monosubstitution are determined by the directing effects of the methoxy (B1213986), ethenyl, and fluoro groups.
Table 1: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-Ethenyl-4-fluoro-1-methoxy-5-nitrobenzene |
This table is based on established principles of electrophilic aromatic substitution, as direct experimental data for this specific compound was not found in the search results.
Influence of Substituents on Regioselectivity
The regioselectivity of EAS reactions on this compound is a result of the combined electronic effects of its three substituents.
Methoxy Group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring via resonance (+R effect). It is a powerful ortho, para-director.
Ethenyl Group (-CH=CH₂): The vinyl group is a weakly activating group that also directs incoming electrophiles to the ortho and para positions through resonance.
Fluoro Group (-F): Fluorine is an anomaly. It is an ortho, para-director due to its resonance electron donation (+R effect), but it is also a deactivating group because its high electronegativity withdraws electron density from the ring inductively (-I effect). leah4sci.com
In the case of this compound, the positions on the ring (numbered starting from the methoxy group at C1) are C3, C5, and C6.
Position C5: This position is para to the fluoro group and ortho to both the methoxy and ethenyl groups. It is strongly activated by the methoxy group, the most powerful activating group on the ring.
Position C3: This position is ortho to the fluoro group and ortho to the methoxy group. It experiences steric hindrance from the adjacent methoxy and fluoro groups.
Position C6: This position is ortho to the ethenyl group and meta to both the methoxy and fluoro groups.
The directing effects are synergistic towards position 5. The powerful ortho, para-directing ability of the methoxy group strongly favors substitution at the adjacent C5 position. The ortho, para-directing fluoro and ethenyl groups also activate this position. Therefore, electrophilic attack is overwhelmingly predicted to occur at the C5 position, leading to the formation of 5-substituted products. This is consistent with findings for similar structures, such as the nitration of 2-fluoro-1,4-dimethoxybenzene, where the fluoro-substituent was found to be overwhelmingly para-directing. mdpi.com
Reactions of the Ethenyl Moiety
The ethenyl (vinyl) group attached to the benzene ring is a site of significant reactivity, capable of undergoing a variety of addition and cleavage reactions characteristic of alkenes.
Oxidation Reactions (e.g., Formation of Carboxylic Acids, Ketones)
The double bond of the ethenyl group can be oxidized using various reagents to yield different products.
Oxidative Cleavage: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under hot, acidic, or basic conditions, or ozonolysis (O₃) followed by an oxidative workup (e.g., with H₂O₂), will cleave the double bond. This reaction would convert the ethenyl group into a carboxylic acid, yielding 4-fluoro-2-methoxybenzoic acid.
Formation of a Ketone: If the ozonolysis reaction is followed by a reductive workup (e.g., with zinc or dimethyl sulfide), an aldehyde would be formed, in this case, 4-fluoro-2-methoxybenzaldehyde.
Table 2: Representative Oxidation Reactions of the Ethenyl Group
| Reaction Type | Reagents | Product |
|---|---|---|
| Oxidative Cleavage | 1. O₃; 2. H₂O₂ | 4-Fluoro-2-methoxybenzoic acid |
| Ozonolysis (Reductive) | 1. O₃; 2. Zn/H₂O | 4-Fluoro-2-methoxybenzaldehyde |
This table outlines expected transformations based on standard organic chemistry principles. NMO is N-Methylmorpholine N-oxide.
Reduction Reactions (e.g., Hydrogenation to Saturated Derivatives)
The ethenyl group is readily reduced to an ethyl group through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst.
Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction is generally high-yielding and selectively reduces the alkene double bond without affecting the aromatic ring under standard conditions. The product of this reaction is 2-ethyl-4-fluoro-1-methoxybenzene. nih.gov
Table 3: Catalytic Hydrogenation of this compound
| Reagents | Conditions | Product |
|---|
[2+2] and [4+2] Cycloaddition Reactions (e.g., Diels-Alder)
The ethenyl group can participate as a 2π-electron component in cycloaddition reactions.
[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction involves the combination of a conjugated diene (a 4π-electron system) with a dienophile (a 2π-electron system) to form a six-membered ring. sigmaaldrich.comyoutube.com In this context, this compound can act as the dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. youtube.com While the substituted phenyl group is not strongly electron-withdrawing, the ethenyl group can still react with electron-rich dienes, particularly at elevated temperatures. For example, it could react with a diene like 1,3-butadiene (B125203) to form a cyclohexene (B86901) derivative. The presence of a fluorine atom can influence reactivity in cycloadditions. mit.edubeilstein-journals.org
[2+2] Cycloaddition: These reactions, often photochemically induced, involve two alkene components reacting to form a four-membered cyclobutane (B1203170) ring. The ethenyl group of this compound could potentially undergo such a reaction with another alkene under appropriate photochemical conditions.
The reactivity of the ethenyl group in cycloadditions is generally lower than that of an ethynyl (B1212043) (alkyne) group.
Radical-Mediated Reactions and Polymerization Initiatives
Radical Ring-Opening Polymerization Mechanisms
There is no available scientific literature describing the radical ring-opening polymerization of this compound. This type of polymerization typically requires a cyclic monomer that can undergo ring-opening upon radical initiation, a structural feature not present in this compound.
Reactivity Ratios in Copolymerization Systems
While the copolymerization of styrene (B11656) with similarly substituted monomers has been studied, specific reactivity ratios for the copolymerization of this compound with any comonomer have not been reported in the available literature. Such data is crucial for understanding the incorporation of this monomer into a polymer chain and predicting the resulting copolymer composition and properties.
Transition Metal-Catalyzed Derivatization
Cross-Coupling Reactions beyond Synthesis
Detailed research on the use of this compound in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to further derivatize the molecule is not available. These reactions would typically target either the vinyl group or the aromatic C-H or C-F bonds, but specific conditions and outcomes for this compound have not been documented.
Functional Group Interconversions
There is a lack of published research on the functional group interconversions of this compound catalyzed by transition metals. This would include reactions such as the conversion of the vinyl group to other functional groups or modifications of the methoxy or fluoro substituents.
Theoretical and Computational Studies on 2 Ethenyl 4 Fluoro 1 Methoxybenzene
Quantum Chemical Calculations (e.g., DFT, Ab Initio, Hartree-Fock)
Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods such as Density Functional Theory (DFT) are particularly useful for balancing computational cost and accuracy in studying substituted benzenes. For instance, DFT calculations using methods like B3LYP with a 6-31G* basis set can be employed to analyze the electronic landscape of such molecules.
Geometry optimization calculations seek to find the lowest energy arrangement of atoms in a molecule, its most stable conformation. For 2-ethenyl-4-fluoro-1-methoxybenzene, these calculations would determine the precise bond lengths, bond angles, and dihedral angles. The electronic structure is heavily influenced by the substituents on the benzene (B151609) ring. The methoxy (B1213986) (-OCH₃) group is generally an electron-donating group through resonance, while the fluoro (-F) group is electron-withdrawing via induction. The addition of fluorine atoms to an aromatic ring introduces new π-bonding and antibonding orbitals, which can enhance the ring's stability. acs.org
The difluoro(methoxy)methyl group (CF₂OCH₃), which shares some features with the substituents in the target molecule, is found to be a moderate electron acceptor through both inductive and resonance effects. nuph.edu.ua This suggests a complex electronic interplay in this compound, where the electron-donating methoxy group and the electron-withdrawing fluoro group modulate the electron density of the aromatic ring and the ethenyl substituent. nuph.edu.ua
| Substituent Group | Inductive Effect (σI) | Resonance Effect (σR) | Overall Electronic Effect |
|---|---|---|---|
| CF₃ | Data Not Available | Data Not Available | Strongly Electron-Withdrawing |
| CHF₂ | Data Not Available | Data Not Available | Electron-Withdrawing |
| CF₂OCH₃ | 0.22 | 0.07 | Moderate Electron Acceptor nuph.edu.ua |
| CH₂F | Data Not Available | Data Not Available | Weakly Electron-Withdrawing |
Theoretical calculations can predict spectroscopic data with a high degree of accuracy. Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and identify characteristic vibrational modes of the ethenyl, fluoro, and methoxy groups. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated to aid in the interpretation of experimental NMR spectra. For example, studies on the electronic properties of the difluoro(methoxy)methyl group have utilized ¹⁹F NMR to determine Hammett constants. nuph.edu.ua These predictive capabilities are crucial for structural elucidation and characterization.
Conformational Analysis and Steric Effects
The fluoro and methoxy groups exert significant influence on the conformation of the ethenyl group relative to the aromatic ring. Studies on analogous structures provide insight into these effects. For example, research on 2'-fluoro-substituted acetophenone (B1666503) derivatives has shown a preference for s-trans conformations, where the substituent is oriented away from the fluorine atom, due to repulsive forces between the fluorine and oxygen atoms in the alternative s-cis conformer.
In other cases, such as in certain fluorinated alkoxyphenyl systems, the conformation is governed by hyperconjugative effects. nih.gov The alignment of the O-alkyl bond relative to the aromatic ring can be influenced by stabilizing interactions between the oxygen lone pairs and antibonding orbitals of the C-F bonds. nih.gov In non-fluorinated analogues, the alkyl chain often prefers to lie in the plane of the aromatic ring, whereas fluorination can favor an orthogonal conformation. nih.gov This suggests that for this compound, the orientation of the methoxy and ethenyl groups will be a result of balancing steric repulsion and stabilizing electronic interactions.
| System | Observed Conformational Preference | Attributed Cause | Reference |
|---|---|---|---|
| Non-fluorinated Alkyl Phenyl Ether | Alkyl chain aligns with the plane of the aromatic ring | Standard steric/electronic balance | nih.gov |
| Fluorinated Alkyl Phenyl Ether | Fluorinated chain occupies an orthogonal conformation | Hyperconjugative stabilization (oxygen lone pair donation into σ* C-F) | nih.gov |
| 2'-Fluoro-substituted Acetophenone | Preference for s-trans conformation | Repulsive interactions between fluorine and oxygen in s-cis conformer |
Intramolecular interactions are key to defining the most stable conformer. In this compound, repulsive steric and electrostatic interactions between the ortho-substituted ethenyl group and the methoxy group likely play a significant role. Furthermore, while fluorine is generally a poor hydrogen bond acceptor, weak intramolecular C-H···F or C-H···O interactions could contribute to the stability of certain conformations. acs.org The balance between attractive and repulsive forces, such as the repulsion between the lone pairs of the fluorine and oxygen atoms, ultimately dictates the molecule's preferred shape.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating potential chemical reactions involving this compound. By modeling the transition states of proposed reaction pathways, chemists can predict the most likely products and understand the factors controlling reactivity. For instance, in electrophilic aromatic substitution reactions, DFT calculations can be used to map the electrostatic potential surface, identifying electron-rich regions that are susceptible to attack by electrophiles. Transition-state modeling can then be used to compare the activation energies for substitution at different positions on the ring, explaining the observed regioselectivity. The presence of the electron-withdrawing fluoro group and the electron-donating methoxy group creates a complex directive effect that computational models can help to unravel.
Transition State Analysis
The transition state is a critical, fleeting geometry along a reaction coordinate that represents the highest energy barrier between reactants and products. Its analysis is fundamental to understanding reaction rates and selectivity. In the context of reactions involving this compound, such as palladium-catalyzed C-C bond formation, density functional theory (DFT) is a common computational method employed to model these transient structures.
For a typical Heck-type reaction involving an aryl halide and this compound, the key steps involving transition states are the oxidative addition of the aryl halide to the palladium(0) catalyst, the migratory insertion of the vinyl group of this compound, and the subsequent β-hydride elimination.
Key Features of Transition States in Related Systems:
Oxidative Addition: The transition state for this step typically involves the approach of the aryl halide to the palladium center. The energy of this transition state is influenced by the nature of the halide and the electronic properties of the aryl group.
Migratory Insertion: This is often the rate-determining and selectivity-determining step. The transition state involves the formation of a new carbon-carbon bond as the aryl group on the palladium migrates to one of the vinyl carbons of the styrene (B11656) derivative. The regioselectivity (α- vs. β-addition) is determined by the relative energies of the corresponding transition states. Steric and electronic factors of both the styrene and the palladium complex play a crucial role. For styrenes, insertion at the β-position is generally favored electronically to form a more stable benzyl-palladium intermediate.
β-Hydride Elimination: The transition state for this step involves the formation of a palladium-hydride bond and the regeneration of the double bond in the product. The geometry of this transition state dictates the stereochemistry (E vs. Z) of the final alkene product.
While specific data for this compound is not available, a hypothetical transition state analysis for its reaction would involve calculating the geometries and energies of these critical points. The presence of the electron-donating methoxy group and the electron-withdrawing fluoro group on the benzene ring would be expected to influence the electronic properties of the vinyl group, thereby affecting the energies of the transition states.
| Hypothetical Transition State | Description | Key Influencing Factors |
| TSOA | Oxidative Addition of Aryl Halide to Pd(0) | Nature of Halide, Ligands on Palladium |
| TSMI-β | Migratory Insertion at the β-carbon of the vinyl group | Steric hindrance, Electronic effects of fluoro and methoxy groups |
| TSMI-α | Migratory Insertion at the α-carbon of the vinyl group | Generally higher in energy for styrenes |
| TSβ-HE | β-Hydride Elimination | Dihedral angle of the C-C-H-Pd system |
This table is based on general principles of the Heck reaction and is intended to be illustrative in the absence of specific data for this compound.
Energy Profiles of Transformation Pathways
An energy profile, or reaction coordinate diagram, maps the energy of a chemical system as it progresses from reactants to products, passing through transition states and intermediates. These profiles provide a quantitative understanding of the thermodynamics and kinetics of a reaction.
For a transformation involving this compound, such as a Heck coupling, the energy profile would illustrate the relative energies of the starting materials (this compound and the aryl halide), the palladium catalyst, the various intermediates (e.g., the Pd(0)-alkene complex, the post-insertion alkyl-palladium species), the transition states, and the final products.
General Characteristics of Energy Profiles for Heck Reactions:
The initial oxidative addition step is typically exergonic, leading to a stable palladium(II) intermediate.
The migratory insertion step usually has the highest activation energy, making it the rate-limiting step of the catalytic cycle. The relative energies of the transition states for α- and β-insertion will dictate the regioselectivity of the reaction.
β-hydride elimination is generally a low-energy process, leading to the product and a palladium-hydride species.
The final step, reductive elimination of HX and regeneration of the Pd(0) catalyst, closes the catalytic cycle.
The specific energy values for the transformation of this compound would require dedicated computational studies. The electronic effects of the fluoro and methoxy substituents would modulate the stability of the intermediates and the heights of the energy barriers. For instance, the electron-donating methoxy group could increase the electron density of the vinyl group, potentially affecting the energy of the migratory insertion step.
| Reaction Step | Species | Hypothetical Relative Energy (kcal/mol) |
| Reactants | This compound + Ar-X + Pd(0) | 0 |
| Intermediate 1 | Pd(0)-alkene complex | ~ -5 to -10 |
| Transition State 1 | Oxidative Addition | ~ +10 to +15 |
| Intermediate 2 | Aryl-Pd(II)-alkene complex | ~ -10 to -15 |
| Transition State 2 | Migratory Insertion (β) | ~ +15 to +25 (Rate-determining) |
| Intermediate 3 | Alkyl-Pd(II) species | ~ 0 to +5 |
| Transition State 3 | β-Hydride Elimination | ~ +5 to +10 |
| Products | Product + Pd(0) + HX | Varies (often exergonic overall) |
Note: The energy values in this table are hypothetical and are provided for illustrative purposes to represent a typical energy profile for a Heck-type reaction. Actual values for this compound would require specific DFT calculations.
Research Applications in Advanced Materials and Chemical Synthesis
Polymer Science and Macromolecular Chemistry
While specific studies detailing the polymerization of 2-Ethenyl-4-fluoro-1-methoxybenzene are not extensively documented in publicly available literature, its structural similarity to other fluorinated styrenes and related monomers allows for informed predictions regarding its utility in polymer science. fluorine1.ru Fluorinated polymers are of great interest due to their inherent properties such as chemical resistance, thermal stability, and low surface energy. fluorine1.ru
Synthesis of Functionalized Polymers through Homo- and Copolymerization
As a substituted styrene (B11656), this compound is a prime candidate for both homopolymerization and copolymerization via various mechanisms, including radical polymerization. Research on structurally related trisubstituted ethylenes, such as fluoro- and methoxy-substituted phenylcyanoacrylates, shows that while homopolymerization can be sterically hindered, they readily copolymerize with monosubstituted alkenes like styrene. chemrxiv.orgchemrxiv.org This copolymerization strategy is a key method for introducing specific functionalities into commercial polymers.
It is anticipated that this compound could be copolymerized with commodity monomers (e.g., styrene, acrylates) to create random or alternating copolymers. nih.gov The incorporation of the fluoro-methoxy-phenyl moiety into a polymer backbone would modify the polymer's bulk properties, introducing polarity and potentially altering its solubility, thermal characteristics, and surface properties.
Design of Specialty Monomers for Polymer Architectures
The compound serves as a model for a specialty monomer designed to create polymers with tailored architectures and functionalities. The presence of the fluorine atom and methoxy (B1213986) group allows for precise control over the electronic properties of the monomer, which in turn influences its reactivity in polymerization processes. fluorine1.ru
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are commonly used for the directed synthesis of copolymers from fluorinated styrene derivatives. fluorine1.ru Employing such techniques with this compound could lead to the creation of well-defined block copolymers, where segments of a fluorinated polymer are combined with other polymer blocks to generate, for example, amphiphilic materials with applications in coatings and nanotechnology. fluorine1.ru
Investigation of Polymer Properties (e.g., Thermal Stability, Microstructure)
The introduction of fluorine into a polymer is known to enhance thermal stability and chemical resistance. Therefore, polymers derived from this compound would be expected to exhibit improved performance in these areas compared to their non-fluorinated analogues. The microstructure of copolymers, such as the distribution of the fluorinated monomer units along the polymer chain, would be a critical factor determining the final material properties. This distribution can be analyzed using techniques like NMR spectroscopy, and the composition can often be calculated from elemental analysis. chemrxiv.orgchemrxiv.org The syndiotacticity of polymers derived from similar methoxy-substituted styrenes has been shown to be controllable through the use of specific rare-earth metal catalysts, indicating that the stereochemistry of polymerization could also be a tunable parameter for this monomer. nih.gov
Building Block for Complex Organic Synthesis
The distinct arrangement of functional groups makes this compound a valuable intermediate in synthetic organic chemistry.
Precursor in Multistep Organic Transformations
This compound is recognized as a building block for constructing more complex organic molecules, serving as a valuable intermediate in the synthesis of fine chemicals, including potential pharmaceuticals and agrochemicals. Its synthesis can be achieved through various routes, often starting from precursors like 2-fluoro-4-methoxybenzaldehyde. The aldehyde is converted to the target ethenyl (vinyl) group through olefination reactions, such as the Wittig reaction. The strategic placement of the fluoro and methoxy groups influences the reactivity of the benzene (B151609) ring in subsequent electrophilic aromatic substitution reactions.
Synthesis of Heterocyclic Scaffolds
Fluorinated compounds are crucial in medicinal chemistry, and the "building block strategy" is a common approach for creating complex fluorinated heterocycles. researchgate.net This strategy involves using a fluorinated precursor that becomes part of the final heterocyclic ring through conventional reactions like cycloadditions or cyclocondensations. researchgate.netnih.gov The vinyl group on this compound is a versatile functional handle that can participate in various cycloaddition reactions, which are a superior method for the stereochemically controlled synthesis of heterocyclic systems. nih.gov While direct examples of its use are not prevalent in the searched literature, its structure is well-suited for reactions like [2+2] or [3+2] cycloadditions to form four or five-membered rings, a common pathway for generating novel heterocyclic frameworks. nih.gov
Derivatization for Supramolecular Chemistry Research
While specific research on the derivatization of this compound for supramolecular chemistry is still in its early stages, the inherent features of the molecule suggest significant potential. The ethenyl group offers a prime site for polymerization or for click chemistry reactions, enabling the construction of larger, well-defined architectures. The fluorine and methoxy groups can direct the self-assembly of derivative molecules through non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking. These interactions are fundamental to the formation of ordered supramolecular structures like liquid crystals, gels, and porous organic frameworks. The development of such materials from this fluorinated building block is an active area of exploratory research.
Exploration in Bioorganic and Medicinal Chemistry Research
In the field of bioorganic and medicinal chemistry, the introduction of fluorine into organic molecules is a well-established strategy for modulating their biological activity. The fluorine atom in this compound can enhance metabolic stability, binding affinity to biological targets, and membrane permeability, making its derivatives promising candidates for drug discovery programs.
Synthesis of Fluorinated Analogs for Structure-Activity Relationship Studies
The synthesis of fluorinated analogs is a cornerstone of structure-activity relationship (SAR) studies, aiming to understand how specific structural modifications influence a compound's biological activity. nih.gov By systematically altering the structure of this compound, for instance by modifying the ethenyl group or introducing additional substituents, medicinal chemists can probe the molecular interactions that govern a desired therapeutic effect. While detailed SAR studies on derivatives of this compound are not yet extensively published, the general principles of medicinal chemistry suggest that such studies are crucial for optimizing lead compounds. For example, converting the ethenyl group to other functional moieties could lead to analogs with improved potency or selectivity.
Molecular Interactions in Enzyme Inhibition Mechanisms
Below is a table summarizing the potential inhibitory activities of fluorinated aromatic compounds against various enzymes, highlighting the relevance for future research on this compound derivatives.
| Enzyme Target | Potential Inhibitory Effect of Fluorinated Aromatic Compounds | Reference |
| Kinases | Modulation of signaling pathways | nih.gov |
| Acetylcholinesterase | Potential treatment for neurodegenerative diseases | nih.gov |
| Xanthine Oxidase | Management of gout and hyperuricemia | nih.gov |
| Angiotensin-Converting Enzyme | Control of blood pressure | mdpi.com |
Receptor Binding Assays for Ligand Design
Receptor binding assays are essential tools for identifying and optimizing ligands that can modulate the function of specific biological receptors. The unique three-dimensional shape and electronic properties of derivatives of this compound make them interesting scaffolds for the design of new receptor ligands. The fluorine atom can enhance binding affinity and selectivity for a target receptor. For instance, in the development of new imaging agents for positron emission tomography (PET), fluorinated analogs are often synthesized and evaluated for their ability to bind to specific receptors in the body. nih.gov Although specific receptor binding data for derivatives of this compound are not widely available, the principles of rational drug design suggest that this compound could serve as a valuable starting point for the development of novel receptor-targeted molecules. nih.gov
The following table outlines key considerations in the design of receptor ligands based on fluorinated scaffolds.
| Design Parameter | Importance in Ligand Design |
| Fluorine Position | Influences binding affinity and metabolic stability |
| Overall Conformation | Determines fit within the receptor binding pocket |
| Lipophilicity | Affects cell membrane permeability and bioavailability |
| Electronic Properties | Governs non-covalent interactions with the receptor |
Future Research Directions and Emerging Perspectives
Development of Sustainable Synthetic Methodologies
The imperative for green chemistry is driving the development of more environmentally benign methods for the synthesis of specialty chemicals like 2-ethenyl-4-fluoro-1-methoxybenzene. Future research will likely prioritize the replacement of traditional, often harsh, synthetic routes with more sustainable alternatives.
One promising avenue is the application of photoredox catalysis , which utilizes visible light to drive chemical reactions under mild conditions. researchgate.netresearchgate.netnih.govbeilstein-journals.org This approach could enable the direct C-H vinylation of 4-fluoro-1-methoxybenzene, obviating the need for pre-functionalized starting materials and reducing waste. The development of eco-friendly synthetic protocols that minimize the use of hazardous reagents and solvents is a key goal. acs.orgmiragenews.comeurekalert.org Research into enzymatic or chemo-enzymatic methods could also provide highly selective and sustainable pathways to this compound and its derivatives.
Exploration of New Catalytic Systems for Selective Transformations
The reactivity of the ethenyl group in this compound makes it a prime substrate for a variety of catalytic transformations. A significant area of future research will be the discovery and optimization of new catalytic systems to selectively functionalize this moiety.
Palladium-catalyzed cross-coupling reactions , such as the Heck and Suzuki reactions, are well-established for the vinylation of aryl halides and will continue to be refined for substrates like this compound. nih.govacs.orgrsc.orgscilit.com The development of novel palladium catalysts with enhanced activity and stability will be crucial. acs.org Furthermore, the exploration of catalysts based on more abundant and less toxic metals, such as copper and nickel, for vinylation and other transformations is a key trend. nih.govnih.gov The application of photoredox catalysis also extends to the functionalization of vinylarenes, offering pathways for hydroaminoalkylation and other additions across the double bond. researchgate.netresearchgate.netnih.gov
Advancements in Polymer and Material Science Applications
The presence of a polymerizable vinyl group makes this compound an attractive monomer for the creation of advanced polymers with unique properties. fluorine1.rufluorine1.runih.govrsc.org The incorporation of fluorine can impart desirable characteristics such as thermal stability, chemical resistance, and specific optoelectronic properties. fluorine1.runih.gov
Future research will likely focus on the controlled polymerization of this monomer using techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization . fluorine1.rufluorine1.runih.govyamagata-u.ac.jpwikipedia.orgsigmaaldrich.com RAFT allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. nih.govsigmaaldrich.com This control is essential for creating materials with tailored properties for specific applications.
A particularly exciting area is the development of stimuli-responsive polymers . nih.govnih.govresearchgate.net By incorporating this compound into copolymers, it may be possible to create materials that respond to external stimuli such as temperature, pH, or light. nih.govnih.gov Such smart materials have potential applications in fields ranging from drug delivery to sensors and advanced coatings. researchgate.netacs.org
Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches
A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is fundamental to optimizing existing processes and designing new ones. Future research will increasingly rely on an integrated approach that combines experimental studies with computational modeling.
Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition states, and the electronic effects of the fluorine and methoxy (B1213986) substituents. nih.govnih.gov These theoretical studies can help to rationalize experimental observations and predict the reactivity of the molecule. nih.gov For instance, computational analysis can elucidate the mechanism of C-F bond activation in reactions involving fluoroarenes. nih.gov The combination of experimental techniques, such as kinetic studies and in-situ spectroscopic monitoring, with computational modeling will be a powerful tool for unraveling complex reaction mechanisms. nih.gov
Q & A
Q. What are the optimal synthetic routes for 2-ethenyl-4-fluoro-1-methoxybenzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For NAS, using a methoxy-substituted benzene precursor with fluorinated reagents (e.g., KF in DMF at 120°C) achieves moderate yields (~45–60%) . For Suzuki-Miyaura coupling, replace the halogen substituent with an ethenyl group using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids. Key variables include:
- Base : Strong bases (e.g., NaOEt) improve coupling efficiency but may promote side reactions.
- Solvent : Polar aprotic solvents (e.g., THF) enhance reagent solubility but require inert atmospheres to prevent oxidation .
Note: Monitor reaction progress via GC-MS or TLC to optimize time and temperature.
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?
- Methodological Answer :
- ¹H NMR : The ethenyl group shows characteristic doublets (δ 5.2–5.8 ppm, J = 10–16 Hz). The methoxy group appears as a singlet at δ 3.8–3.9 ppm, while aromatic protons exhibit splitting patterns due to fluorine coupling (e.g., δ 6.9–7.3 ppm, J = 8–12 Hz for H-3 and H-5) .
- ¹⁹F NMR : A singlet near δ -110 ppm confirms the para-fluoro substituent.
- IR : Stretching vibrations at ~1250 cm⁻¹ (C-F) and ~2830 cm⁻¹ (O-CH₃) are diagnostic .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in Diels-Alder cycloadditions?
- Methodological Answer : The ethenyl group acts as a dienophile, with reactivity modulated by the electron-withdrawing fluoro and electron-donating methoxy groups. Computational studies (DFT at B3LYP/6-31G*) predict:
- Electron Density : The methoxy group increases electron density at the ethenyl carbon, enhancing electrophilicity.
- Steric Hindrance : Substituents at C-4 (fluoro) and C-1 (methoxy) create a steric environment favoring endo selectivity.
Experimental validation involves monitoring reaction kinetics with substituted dienes (e.g., anthracene derivatives) under varying temperatures .
Q. What crystallographic challenges arise when resolving this compound derivatives, and how can SHELXL address them?
- Methodological Answer : Challenges include disorder in the ethenyl group and anisotropic displacement of fluorine. SHELXL refinement strategies:
- TWIN/BASF Commands : For twinned crystals, refine twin laws using HKLF 5 data.
- ISOR/SADI Restraints : Apply isotropic displacement restraints to fluorine atoms to mitigate thermal motion artifacts.
- DFIX/FLAT : Restrain bond lengths/angles for the methoxy group to stabilize refinement .
Validate results with R₁ < 5% and wR₂ < 12% for high-resolution data (d < 0.8 Å).
Q. How can contradictory bioactivity data (e.g., kinase inhibition vs. cytotoxicity) be resolved for derivatives of this compound?
- Methodological Answer :
- Dose-Response Analysis : Use IC₅₀ curves to differentiate target-specific inhibition from non-specific cytotoxicity.
- Off-Target Profiling : Employ kinome-wide screening (e.g., KinomeScan) to identify secondary targets.
- Structural Modifications : Introduce substituents (e.g., methyl at C-6) to decouple bioactivity from cytotoxicity. Case studies show that methoxy-to-ethoxy substitution reduces off-target effects by 40% .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s stability under basic aqueous conditions?
- Methodological Answer : Stability varies with pH and substituent positioning. At pH > 9, the methoxy group undergoes demethylation, while the fluoro group stabilizes the ring against hydrolysis. To resolve contradictions:
- Control Experiments : Conduct stability tests in buffered solutions (pH 5–12) with HPLC monitoring.
- Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
